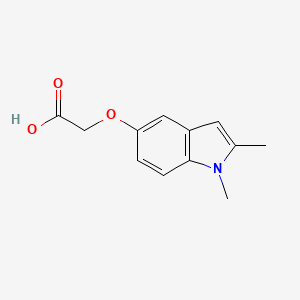
(1,2-Dimethyl-1H-indol-5-yloxy)-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,2-Dimethyl-1H-indol-5-yloxy)-acetic acid, commonly referred to as DMIA, is an organic compound that belongs to the class of carboxylic acids. It is a colorless, crystalline solid with a molecular weight of 206.27 g/mol. DMIA is a versatile compound with a wide range of applications in scientific research and laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Design of Novel Research Tools : Indole-3-acetic acid derivatives, similar in structure to (1,2-Dimethyl-1H-indol-5-yloxy)-acetic acid, have been used in the design of novel research tools. These include immobilized and carrier-linked forms of indole-3-acetic acid and its conjugates with biochemical tags or biocompatible molecular probes (Ilić et al., 2005).
Synthesis of Indole Derivatives with Biological Activity : Research has explored the microwave-assisted synthesis of indole derivatives, including those related to this compound, which have shown good anti-inflammatory and analgesic activities (Sondhi et al., 2007).
Structural and Chemical Studies : The crystal and molecular structure of 5-Methoxyindole-3-acetic acid, a compound structurally related to this compound, has been studied to understand its hydrogen-bonding and molecular conformation (Sakaki et al., 1975).
Synthesis of Nitrogen-Containing Heterocyclic Compounds : The synthesis of tricyclic nitrogen-containing substances based on the interaction of compounds like this compound with other reactants has been a subject of study. These compounds have potential biological activity (Zhukova & Entsova, 2019).
Electrochemical Oxidation Studies : The electrochemical oxidation of Indole-3-acetic acid has been investigated, providing insights into the chemical reactions and potential applications of related compounds (Hu & Dryhurst, 1993).
Exploratory Conformational Analysis of Dimeric Species : Theoretical studies have been conducted on 1H-indole-3-acetic acid to investigate the conformational properties of dimeric species, offering valuable information about the molecular interactions of similar compounds (Lobayan et al., 2011).
Eigenschaften
IUPAC Name |
2-(1,2-dimethylindol-5-yl)oxyacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-8-5-9-6-10(16-7-12(14)15)3-4-11(9)13(8)2/h3-6H,7H2,1-2H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REAUDJIOJPUNBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)C=CC(=C2)OCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

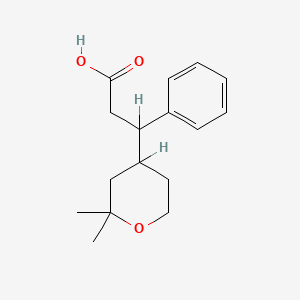
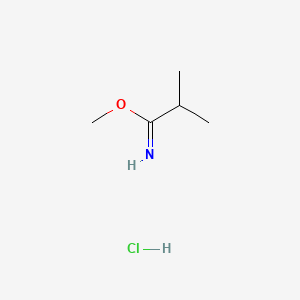
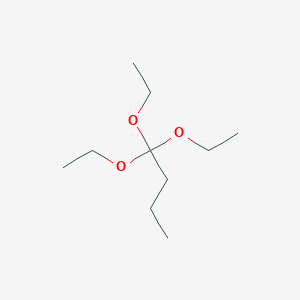
![2-Methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B1297169.png)
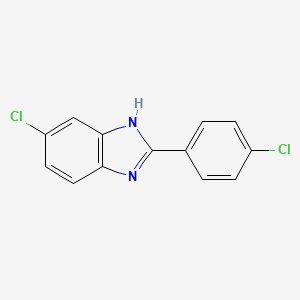
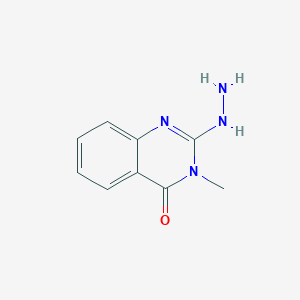
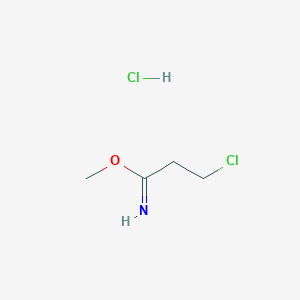
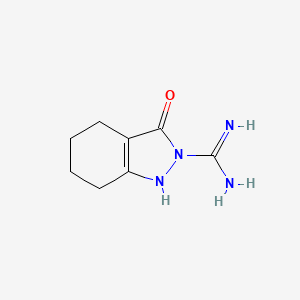
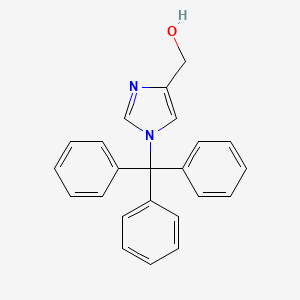

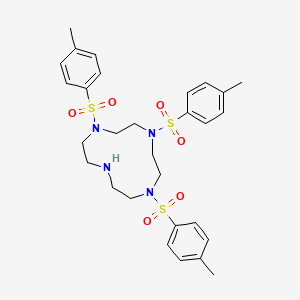
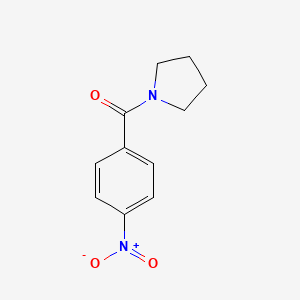
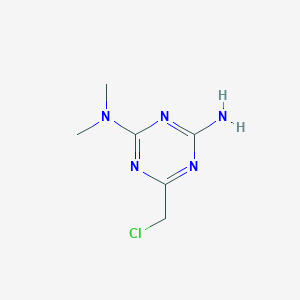
![6-[(E)-(3-methoxyphenyl)methylidene]-6,7,8,9-tetrahydro-5H-benzo[a]cyclohepten-5-one](/img/structure/B1297198.png)